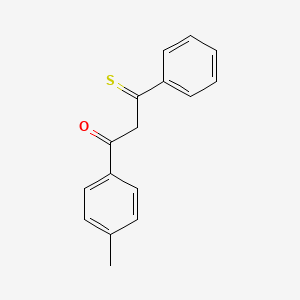
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is an organic compound characterized by its unique structure, which includes a sulfanylidene group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one typically involves the reaction of 4-methylbenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Common reagents used in industrial synthesis include sulfur-containing compounds and aromatic aldehydes .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
4-Methylpropiophenone: Shares a similar aromatic structure but lacks the sulfanylidene group.
Benzylthiourea: Contains a thiourea group but differs in the overall structure.
Uniqueness: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is unique due to its combination of a sulfanylidene group with an aromatic propanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63523-21-7 |
|---|---|
Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one |
InChI |
InChI=1S/C16H14OS/c1-12-7-9-13(10-8-12)15(17)11-16(18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
PWBNKUGHNGSTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


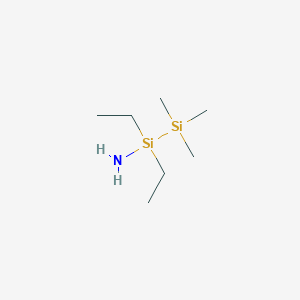
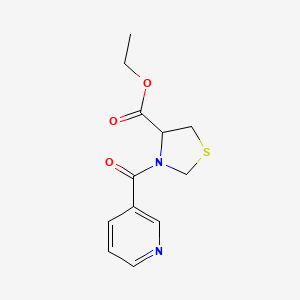
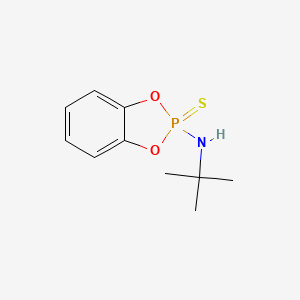
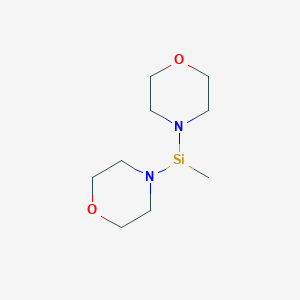
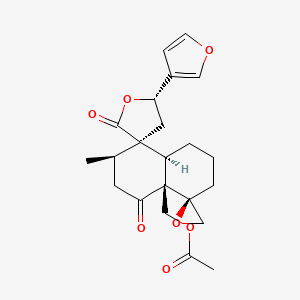
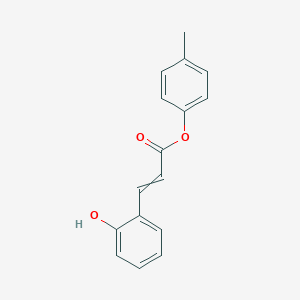
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
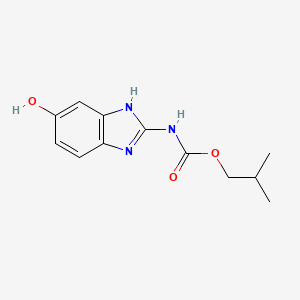
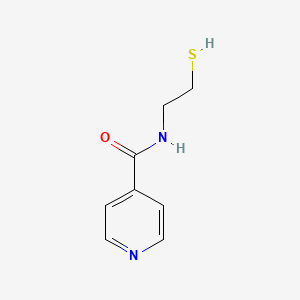
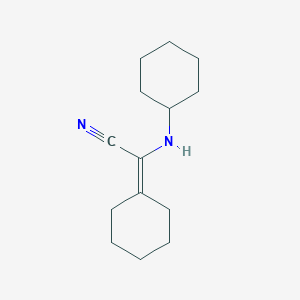
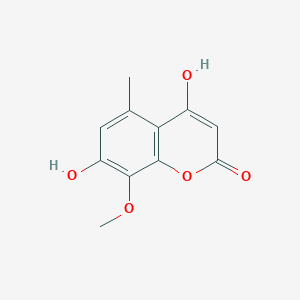
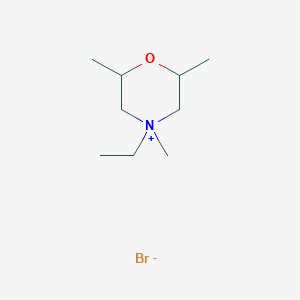
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
